
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide
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Overview
Description
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 5-position and an oxepane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: The initial step involves the esterification of nicotinic acid to yield an ester intermediate.
Oxidation: The ester intermediate is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the methoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(5-hydroxypyridin-2-yl)-N-methyloxepane-4-carboxamide.
Reduction: Formation of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-amine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxypyridin-2-yl)-N-methylpyrrolidine-4-carboxamide: Similar structure but with a pyrrolidine ring instead of an oxepane ring.
N-(5-methoxypyridin-2-yl)-N-methylpiperidine-4-carboxamide: Similar structure but with a piperidine ring instead of an oxepane ring.
Uniqueness
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide is unique due to the presence of the oxepane ring, which imparts different steric and electronic properties compared to pyrrolidine or piperidine analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-methoxypyridin-2-yl)-N-methyloxepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(13-6-5-12(18-2)10-15-13)14(17)11-4-3-8-19-9-7-11/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXFYFOLMFZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)OC)C(=O)C2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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